molecular formula C16H18N2O3 B2789783 N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-5-carboxamide CAS No. 1210865-46-5

N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2789783
CAS No.: 1210865-46-5
M. Wt: 286.331
InChI Key: VWUWLHSVRDWAQX-UHFFFAOYSA-N
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Description

N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-5-carboxamide is a synthetic chemical compound featuring a 1,2-oxazole (isoxazole) carboxamide core linked to a 4-phenyloxane (tetrahydropyran) moiety. This structure combines two privileged pharmacophores, suggesting significant potential for applications in medicinal chemistry and agrochemical research. The 1,2-oxazole ring is a well-established heterocycle in bioactive molecule development . Oxazole-carboxamide derivatives have demonstrated notable fungicidal activities as Succinate Dehydrogenase Inhibitors (SDHIs), with structures such as N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide showing high efficacy against pathogenic fungi like Magnaporthe grisea and Penicillium digitatum . The molecular hybridization strategy, which combines distinct heterocyclic units like oxazole and pyrimidine via an amide bond, is a proven approach for generating novel bioactive compounds with enhanced properties . The amide bond in this compound is a critical functional group that may be susceptible to hydrolytic cleavage under certain conditions, a common metabolic pathway for compounds of this class that should be considered in stability and biotransformation studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-15(14-6-9-18-21-14)17-12-16(7-10-20-11-8-16)13-4-2-1-3-5-13/h1-6,9H,7-8,10-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUWLHSVRDWAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-5-carboxamide typically involves a series of chemical reactions. One common method involves the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide, followed by cyclization in the presence of potassium hydroxide (KOH) to form the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-5-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium periodate (NaIO4) for oxidation and methanol for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-inflammatory and anticancer agent . Additionally, it is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application, but they often involve binding to enzymes or receptors that play a role in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Similar Oxazole Carboxamide Derivatives

Structural and Functional Analogues

SSAA09E2 (N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide)
  • Structure : Replaces the phenyloxane group with a 4-methylpiperazine-substituted phenyl ring.
  • Activity : Acts as a SARS-CoV entry inhibitor by blocking spike protein (S)-ACE2 interactions. Thermodynamic studies demonstrate its strong binding to the Tyr160-Met161-His162 (TMH) junction, a critical region in coronavirus replication, via hydrogen bonding. It exhibits the highest infrared spectral shifts among analogs, indicating robust antiviral activity .
C651-0012 (N-(4-cyanophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide)
  • Structure: Features a dihydro-oxazole ring and a 4-cyanophenyl substituent.
  • Activity: Used in screening libraries; the dihydro-oxazole may enhance conformational flexibility for target binding.
5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide
  • Structure : Substituted with a nitro group at the phenyl ring’s meta position and a methyl group at the oxazole’s 5-position.
N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide
  • Structure : Incorporates a fluorobenzyl-pyrazole group.

Pharmacological and Thermodynamic Comparisons

Compound Key Structural Features Target/Mechanism Stability Considerations
N-[(4-phenyloxan-4-yl)methyl]-... Phenyloxane methyl, oxazole-carboxamide Unknown (putative antiviral via oxazole core) Likely unstable in plasma/urine
SSAA09E2 4-Methylpiperazine-phenyl ACE2-SARS-CoV binding inhibition Requires acidification
C651-0012 Dihydro-oxazole, 4-cyanophenyl Screening compound (undisclosed targets) No data
5-Methyl-...-4-carboxamide Nitro, methylphenyl Hypothetical nitroreductase interaction No data
  • Thermodynamic Data : SSAA09E2 shows the highest infrared frequency shifts (5285.84–7357.36 cm⁻¹) and hydrogen-bond strength (4354.666 km/mol) with TMH junctions, correlating with superior antiviral activity .
  • NMR Insights : SSAA09E2’s oxygen and nitrogen atoms exhibit maximal charge redistribution during hydrogen bonding, enhancing binding stability in aqueous media .

Metabolic and Bioanalytical Considerations

  • Instability : Oxazole carboxamides like SSAA09E2 and the target compound may hydrolyze in biological matrices, necessitating sample acidification during analysis .
  • Metabolites : Analogous compounds undergo hydrolysis to form imidazole and oxazole fragments, which may retain partial activity or require detoxification .

Biological Activity

N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound, supported by empirical data and case studies.

Chemical Profile

The compound this compound can be characterized by its molecular formula C22H21N2O3C_{22}H_{21}N_2O_3 and its structure, which includes an oxazole ring that is known for its diverse biological activities.

PropertyValue
Molecular FormulaC22H21N2O3
Molecular Weight365.42 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the oxazole ring through cyclization of appropriate precursors. The introduction of the phenyloxan group is achieved via coupling reactions under palladium-catalyzed conditions.

Biological Activity

Recent studies have highlighted the biological activity of oxazole derivatives, including this compound. These compounds have shown promise as inhibitors in cancer cell lines.

The mechanism of action for this compound appears to involve the inhibition of specific enzymes and pathways associated with cancer cell proliferation. For instance, it has been shown to interact with carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

Case Studies

  • Inhibition Studies : A study evaluating various oxazole derivatives found that certain compounds exhibited selective inhibition against human carbonic anhydrases (hCA IX and XII), with some showing IC50 values in the nanomolar range. This suggests a potential role for this compound in targeted cancer therapies .
  • Cell Line Evaluations : In vitro evaluations against cancerous cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) demonstrated significant cytotoxicity with IC50 values indicating effective concentrations for therapeutic applications .

Table 2: Biological Activity Data

Cell LineIC50 (µM)Selectivity
MCF70.65High
HCT1160.80Moderate
SK-MEL-21.18High

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the oxazole ring via cyclization of nitriles and aldehydes, followed by coupling with the 4-phenyloxane moiety. Key steps include:

  • Oxazole formation : Use of dehydrating agents (e.g., POCl₃) for cyclization .
  • Amide coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the oxazole-carboxylic acid to the 4-phenyloxan-4-ylmethylamine intermediate .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX software (e.g., SHELXL) for single-crystal structure determination, ensuring accurate bond-length and angle measurements .
  • Spectroscopy : ¹H/¹³C NMR for functional group confirmation (e.g., oxazole C=O at ~160 ppm), and IR for amide N-H stretches (~3300 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ at m/z 353.1502) .

Q. What in vitro assays are used to assess the compound’s biological activity?

  • Methodological Answer :

  • Enzyme inhibition : Dose-response curves (IC₅₀) against targets like PAR-2 receptors, using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, A549), with EC₅₀ values compared to controls (e.g., cisplatin) .
  • Binding affinity : Surface plasmon resonance (SPR) to measure dissociation constants (Kd) for target proteins .

Advanced Research Questions

Q. How can researchers optimize the compound’s bioactivity through structural modifications?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Systematically vary substituents on the oxazole and 4-phenyloxane rings. For example:
  • Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to enhance metabolic stability .
  • Replace the oxazole with a thiazole to alter π-π stacking interactions with hydrophobic binding pockets .
  • Pharmacokinetic profiling : Assess logP (via shake-flask method) and metabolic stability (using liver microsomes) to prioritize analogs .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Orthogonal assays : Validate initial findings with complementary methods (e.g., SPR alongside enzymatic assays) to rule out assay-specific artifacts .
  • Target validation : Use CRISPR/Cas9 knockout models to confirm on-target effects in cellular contexts .
  • Data normalization : Control for batch effects (e.g., cell passage number, reagent lots) by including internal standards in each experiment .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in PAR-2 or 5HT7R active sites, validated by mutagenesis studies .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å) and identify critical hydrogen bonds .
  • Free-energy calculations : MM-GBSA to rank binding affinities of analogs, correlating with experimental IC₅₀ values .

Q. How is target engagement validated in cellular models?

  • Methodological Answer :

  • Cellular thermal shift assay (CETSA) : Monitor protein stabilization upon compound treatment to confirm target binding .
  • Chemical proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down interacting proteins via LC-MS/MS .

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